molecular formula C10H19Br B13156825 1-(Bromomethyl)-1-butylcyclopentane

1-(Bromomethyl)-1-butylcyclopentane

Cat. No.: B13156825
M. Wt: 219.16 g/mol
InChI Key: JXBRBUOYWMRCMY-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-butylcyclopentane is an organic compound with the molecular formula C11H21Br It is a brominated derivative of cyclopentane, where a bromomethyl group and a butyl group are attached to the same carbon atom on the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-butylcyclopentane can be synthesized through several methods. One common approach involves the bromination of 1-butylcyclopentane using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert solvent like carbon tetrachloride (CCl4).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and radical initiators in a controlled environment allows for the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-butylcyclopentane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products:

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

    Elimination Reactions: Alkenes such as 1-butylcyclopentene.

    Oxidation: Aldehydes or carboxylic acids derived from the bromomethyl group.

Scientific Research Applications

1-(Bromomethyl)-1-butylcyclopentane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Industrial Chemistry: Employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-butylcyclopentane in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. For example, in nucleophilic substitution reactions, the bromine atom leaves, forming a carbocation that is then attacked by the nucleophile. In radical reactions, the bromine atom is abstracted, forming a radical intermediate that can undergo further reactions.

Comparison with Similar Compounds

    1-(Chloromethyl)-1-butylcyclopentane: Similar structure but with a chlorine atom instead of bromine.

    1-(Bromomethyl)-1-ethylcyclopentane: Similar structure but with an ethyl group instead of a butyl group.

    1-(Bromomethyl)-1-methylcyclopentane: Similar structure but with a methyl group instead of a butyl group.

Uniqueness: 1-(Bromomethyl)-1-butylcyclopentane is unique due to the presence of both a bromomethyl group and a butyl group on the cyclopentane ring

Properties

Molecular Formula

C10H19Br

Molecular Weight

219.16 g/mol

IUPAC Name

1-(bromomethyl)-1-butylcyclopentane

InChI

InChI=1S/C10H19Br/c1-2-3-6-10(9-11)7-4-5-8-10/h2-9H2,1H3

InChI Key

JXBRBUOYWMRCMY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCCC1)CBr

Origin of Product

United States

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